Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate is an organic compound with the molecular formula C9H11NaO5S. It is a sodium salt derivative of 2,4-dimethoxy-6-methylbenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate typically involves the sulfonation of 2,4-dimethoxy-6-methylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Using sulfur trioxide or chlorosulfonic acid as sulfonating agents.
Neutralization: Adding sodium hydroxide to the sulfonated product to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized products.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include sulfonic acids, reduced derivatives, and various substituted compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The sulfonate group enhances its solubility and reactivity, making it a versatile compound in various chemical processes .
Comparison with Similar Compounds
- Sodium 2,4-dimethoxybenzenesulfonate
- Sodium 2,6-dimethoxybenzenesulfonate
- Sodium 4-methylbenzenesulfonate
Comparison: Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its chemical reactivity and solubility. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application versatility .
Properties
IUPAC Name |
sodium;2,4-dimethoxy-6-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5S.Na/c1-6-4-7(13-2)5-8(14-3)9(6)15(10,11)12;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBGMSKIPLLNDN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)[O-])OC)OC.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.